Cyclorphan is an opioid analgesic that belongs to the morphinan family, first synthesized in 1964 by researchers at Research Corporation. Despite its notable analgesic properties, it was never marketed due to its psychotomimetic effects. Cyclorphan functions primarily as a weak partial agonist or antagonist at the mu-opioid receptor and a full agonist at the kappa-opioid receptor, with minimal activity at the delta-opioid receptor. Its unique pharmacological profile makes it a compound of interest in opioid research, particularly in understanding pain management and addiction treatment.
Cyclorphan is derived from morphinan derivatives, which are a class of compounds characterized by their complex bicyclic structure. The compound's classification as an opioid places it within a broader category of substances that interact with opioid receptors in the central nervous system, influencing pain perception, mood, and reward pathways. The specific structural modifications that define cyclorphan's properties include the introduction of a cyclopropylmethyl group at the nitrogen atom of the morphinan backbone.
The synthesis of cyclorphan typically involves several key steps:
A common synthetic route includes:
Cyclorphan has a molecular formula of and a molecular weight of 297.4 g/mol. Its IUPAC name is (1R,9R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol. The compound's structure can be represented by various notations:
These representations highlight the compound's complex polycyclic structure and functional groups essential for its biological activity.
Cyclorphan undergoes various chemical reactions:
The specific conditions employed in these reactions significantly influence the yield and purity of the products formed.
Cyclorphan exerts its pharmacological effects primarily through interactions with opioid receptors in the central nervous system:
This dual activity profile suggests potential therapeutic applications in pain management while minimizing addiction risks .
Cyclorphan is typically described as a solid compound with specific melting points and solubility characteristics dependent on its formulation.
Key chemical properties include:
These properties are crucial for determining its behavior in biological systems and during synthesis.
Cyclorphan has several applications in scientific research:
Cyclorphan belongs to the morphinan class of opioid compounds, characterized by a tetracyclic framework with the molecular formula C₂₀H₂₇NO. This structural backbone consists of three cyclohexane rings (designated A, B, and C) and one cycloheptane ring (ring D), forming a rigid, polycyclic system essential for opioid receptor interactions [1] [3]. The core structure incorporates a phenolic A-ring, a piperidine-containing D-ring with a nitrogen atom at position 17, and a hydroxy group at the C3 position on the A-ring. This arrangement creates distinct hydrophobic and hydrophilic regions that govern molecular recognition at opioid receptors. The morphinan scaffold provides a three-dimensional platform that positions key pharmacophoric elements—the tertiary amine, phenolic hydroxyl, and C14 hydroxyl groups—in optimal spatial orientations for receptor engagement [2] .
Table 1: Structural Comparison of Cyclorphan with Related Morphinans
Compound | Molecular Formula | N-Substituent | C3 Functional Group | Key Structural Differences |
---|---|---|---|---|
Cyclorphan | C₂₀H₂₇NO | Cyclopropylmethyl | Phenol | Balanced KOR/MOR activity |
Levorphanol | C₁₇H₂₃NO | Methyl | Phenol | Lacks cyclopropylmethyl group |
Butorphan | C₂₁H₂₉NO₂ | Cyclopropylmethyl | Hydroxyketone | C14-hydroxyl, C6-keto modifications |
ATPM (1a) | C₂₀H₂₆N₂OS | Cyclopropylmethyl | Aminothiazole | Phenol replaced with aminothiazole |
Cyclorphan possesses three defined stereocenters at positions 5, 9, and 13, creating a specific three-dimensional architecture critical to its pharmacological profile. The absolute configuration is designated as (5R,9R,13S,14R)-17-(cyclopropylmethyl)morphinan-3-ol, establishing a specific spatial arrangement that dictates receptor binding selectivity and efficacy [3] [9]. The stereochemistry generates a characteristic levorotatory optical activity of [α]D³⁰ = -120° (c = 2.26), consistent with the (-)-enantiomer series of morphinans [9]. The stereochemical integrity at these centers maintains the overall "bent" conformation of the morphinan skeleton, where the piperidine ring (D-ring) adopts a chair conformation and the C-ring exists in a half-chair puckered state. This precise stereochemical arrangement positions the C3 phenolic hydroxyl group and the N17-cyclopropylmethyl moiety in three-dimensional space to engage complementary regions within opioid receptor binding pockets [2] [8].
The N-17 substituent in cyclorphan is a cyclopropylmethyl group (-CH₂-c-C₃H₅), a critical modification that differentiates it from earlier morphinan analgesics. This compact, highly strained alicyclic system replaces the conventional methyl or methylene groups found in classical opioids like morphine and levorphanol [1] [9]. The cyclopropylmethyl group induces significant electronic and steric effects on the basic nitrogen: 1) The cyclopropyl ring exerts substantial electron-withdrawing character through sigma bond interactions, reducing the pKₐ of the tertiary amine compared to N-methyl analogs; 2) The rigid, non-planar geometry creates defined steric constraints within the receptor binding pocket; 3) The methylene bridge (-CH₂-) provides flexibility for optimal positioning of the cyclopropyl ring against receptor sub-sites [6] . Molecular modeling studies suggest that the cyclopropyl group occupies a lipophilic receptor subpocket that influences efficacy transitions from agonism to antagonism at the μ-opioid receptor (MOR), while maintaining potent κ-opioid receptor (KOR) agonism [1] . This specific N-substituent contributes to cyclorphan's unique profile as a mixed KOR agonist/MOR partial agonist or antagonist [1] [2].
Cyclorphan exhibits characteristic solid-state properties with a melting point of 187.5-189°C (crystalline form from ethyl acetate) [9]. The relatively high melting point reflects significant crystal lattice stability afforded by intermolecular hydrogen bonding involving the phenolic C3-OH group and van der Waals interactions between the polycyclic frameworks. The boiling point is reported at 458.4°C (857.1°F), indicating substantial thermal stability consistent with its polycyclic structure [1]. Density measurements show a value of 1.19 g/cm³ for the solid state, intermediate between aromatic compounds and alicyclic hydrocarbons, reflecting its hybrid hydrocarbon-heterocyclic nature [1]. These thermodynamic parameters collectively suggest low volatility at physiological temperatures and significant thermal energy requirements for phase transitions, factors relevant to pharmaceutical processing and formulation development.
Table 2: Physicochemical Properties of Cyclorphan
Property | Value | Conditions | Significance |
---|---|---|---|
Melting Point | 187.5-189°C | Crystals from ethyl acetate | Indicates crystalline purity |
Boiling Point | 458.4°C (857.1°F) | Not specified | Reflects thermal stability |
Density | 1.19 g/cm³ | Solid state | Intermediate between aliphatic/aromatic |
Optical Rotation | [α]D³⁰ = -120° (c = 2.26) | Not specified | Confirms stereochemical purity |
Molecular Weight | 297.442 g·mol⁻¹ | - | Impacts membrane permeability |
Cyclorphan presents significant solubility challenges characteristic of morphinan alkaloids. It demonstrates very limited aqueous solubility (estimated <1 mg/mL) due to its extensive hydrophobic surface area and high log P value (predicted ~3.5-4.0) [1] [2]. The compound contains both hydrogen bond donor (phenolic OH) and acceptor (tertiary amine) groups, but these are insufficient to overcome the dominant hydrophobic character of its polycyclic framework. Solubility is enhanced in organic solvents including ethanol, acetone, and ethyl acetate [9], presenting formulation challenges for parenteral administration. Under physiological conditions (pH 7.4), cyclorphan exists predominantly in its ionized form (pKₐ of tertiary amine ~8.5-9.5), which slightly improves water solubility compared to the free base form, though overall solubility remains poor [1] [6].
Chemical stability studies indicate susceptibility to oxidative degradation at the phenolic moiety and potential N-dealkylation under strongly acidic conditions [1] [6]. The cyclopropylmethyl group may undergo ring-opening reactions under oxidative stress. Photostability concerns exist due to the phenolic aromatic system, warranting light-protective handling [6]. These solubility and stability limitations have prompted research into formulation strategies, including cyclodextrin complexation. β-cyclodextrin and its derivatives can form inclusion complexes with morphinans, potentially enhancing solubility by 10-50 fold through hydrophobic interactions within the cyclodextrin cavity and subsequent surface exposure of hydrophilic groups [4] [6]. Such approaches could potentially overcome cyclorphan's biopharmaceutical limitations while preserving its unique receptor activity profile.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: